molecular formula C12H9NO6 B2401552 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid CAS No. 95611-90-8

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B2401552
CAS No.: 95611-90-8
M. Wt: 263.205
InChI Key: IHSWVBMFBYVEGH-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan-2-carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 4-methoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 5-(4-Amino-2-methoxyphenyl)furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis. This article delves into the compound's structural features, synthesis, and its biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{11}N_{O}_6, with a molecular weight of 277.23 g/mol. The compound features a furan ring and a nitrophenyl moiety, which contribute to its biological activity. The methoxy substitution on the phenyl ring enhances its solubility and reactivity, making it a valuable precursor for synthesizing bioactive molecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Suzuki Coupling : The initial step involves a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-methoxy-2-nitrophenyl)boronic acid.
  • Hydrolysis : The ester moiety is then hydrolyzed under basic conditions to yield the final product.
  • Characterization : The compound is characterized using techniques such as ^{1}H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Antimycobacterial Properties

Research indicates that this compound exhibits significant antitubercular activity by targeting iron acquisition pathways in mycobacterial species. This mechanism is crucial for developing new therapeutic strategies against tuberculosis .

Table 1: Biological Activity of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC_{13}H_{11}N_{O}_6Potential antitubercular properties
5-(4-Nitrophenyl)furan-2-carboxylic acidC_{11}H_{7}N_{O}_5Antitubercular agent targeting iron acquisition
Methyl 5-(4-nitrophenyl)furan-2-carboxylateC_{13}H_{11}N_{O}_6Ester derivative with hydrolysis potential

The proposed mechanism for the antitubercular activity includes:

  • Inhibition of Iron Acquisition : The compound disrupts mycobacterial iron uptake, which is essential for bacterial growth and survival.
  • Enzyme Interaction : Ongoing studies are investigating the binding affinity of this compound with specific enzymes involved in mycobacterial metabolism .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Studies : Demonstrated a low minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains.
  • Structural Analysis : Co-crystallization experiments have revealed interactions between this compound and key proteins in mycobacterial cells, providing insights into its mechanism .

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-18-7-2-3-8(9(6-7)13(16)17)10-4-5-11(19-10)12(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSWVBMFBYVEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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